Methyl 3-methyl-4-oxohexanoate

説明

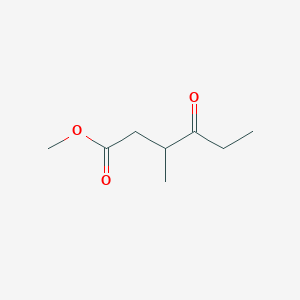

Methyl 3-methyl-4-oxohexanoate (CAS: 105989-25-1) is a branched-chain ester featuring a ketone group at the fourth carbon and a methyl ester moiety. Its molecular formula is $ \text{C}8\text{H}{12}\text{O}_3 $, with a molecular weight of 156.18 g/mol. The compound is characterized by its keto-ester structure, which confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, agrochemicals, and pharmaceutical intermediates . The methyl ester group enhances volatility compared to longer-chain esters, while the ketone at position 4 enables participation in nucleophilic additions and tautomerization reactions.

特性

分子式 |

C8H14O3 |

|---|---|

分子量 |

158.19 g/mol |

IUPAC名 |

methyl 3-methyl-4-oxohexanoate |

InChI |

InChI=1S/C8H14O3/c1-4-7(9)6(2)5-8(10)11-3/h6H,4-5H2,1-3H3 |

InChIキー |

GWNKIOSZEDSLJF-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)C(C)CC(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Key Differences :

- Ethyl vs. Methyl Esters: Ethyl esters (e.g., Ethyl 4-methyl-3-oxohexanoate) exhibit higher lipophilicity and lower volatility due to the longer alkyl chain, impacting their solubility in polar solvents .

- Ketone Position: Shifting the ketone from position 4 to 3 (e.g., Methyl 4-methyl-3-oxohexanoate) alters electronic distribution, affecting reactivity in tautomerization and nucleophilic attacks .

Physicochemical Properties

Comparative data for selected properties:

| Property | This compound | Ethyl 4-methyl-3-oxohexanoate | Methyl 4-methyl-3-oxohexanoate |

|---|---|---|---|

| Boiling Point (°C) | 215–220 (est.) | 230–235 (est.) | 210–215 (est.) |

| Water Solubility (mg/mL) | ~10 (low) | ~5 (very low) | ~15 (moderate) |

| LogP (Octanol-Water) | 1.2 | 1.8 | 0.9 |

Analysis :

Keto-Enol Tautomerism

Nucleophilic Additions

The ketone at position 4 in this compound is less accessible to nucleophiles compared to position 3 analogs, reducing its utility in ketone-specific reactions like Grignard additions .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 3-methyl-4-oxohexanoate in laboratory settings?

- Methodological Answer : Follow OSHA and NIOSH guidelines for personal protective equipment (PPE):

- Respiratory protection : Use NIOSH/MSHA-certified respirators for aerosolized particles .

- Hand/eye protection : Wear chemically resistant gloves (e.g., nitrile) and safety goggles with side shields to prevent skin/eye contact .

- Ventilation : Implement local exhaust systems and closed handling to minimize inhalation risks .

Q. Which analytical techniques are suitable for characterizing this compound’s purity and structure?

- Methodological Answer :

- Chromatography : Use gas chromatography (GC) with flame ionization detection for quantifying ester impurities, as demonstrated for methyl hydroxydodecanoate derivatives .

- Spectroscopy : Employ H/C NMR to confirm the keto-ester functional groups, referencing spectral data from analogous compounds like methyl 2-hydroxyoctadecanoate .

- Mass spectrometry : High-resolution MS (HRMS) can resolve fragmentation patterns unique to branched oxoesters .

Q. How can researchers design a synthesis route for this compound?

- Methodological Answer :

- Step 1 : Start with 3-methylhexanoic acid; protect the carboxylic acid via methyl esterification using methanol/HSO .

- Step 2 : Introduce the 4-oxo group via oxidation with pyridinium chlorochromate (PCC), similar to methods for synthesizing methyl 3-hydroxynonanoate .

- Validation : Confirm intermediate structures via FTIR (C=O stretch at ~1700 cm) before final purification .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer :

- Contradiction source : Steric hindrance from the 3-methyl group may cause unexpected splitting patterns.

- Resolution : Use 2D NMR (e.g., COSY, HSQC) to differentiate between diastereotopic protons and coupling artifacts. Compare with crystallographic data from structurally related esters (e.g., methyl 4-methoxybenzoate derivatives) .

- Case study : Apply systematic literature review strategies to identify consensus spectra, as outlined in meta-analysis methodologies .

05 文献检索Literature search for meta-analysis02:58

Q. What experimental strategies optimize the enantioselective synthesis of this compound?

- Methodological Answer :

- Catalysis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction during esterification, as used in analogous ketone syntheses .

- Solvent effects : Test polar aprotic solvents (e.g., THF) to enhance reaction selectivity, referencing protocols for methyl 2-hydroxydecanoate .

- DoE approach : Use factorial design to evaluate temperature, catalyst loading, and solvent interactions, ensuring reproducibility .

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites at the 4-oxo position. Validate with experimental kinetics from analogous methyl 3-hydroxydodecanoate reactions .

- MD simulations : Simulate solvent interactions to predict steric effects of the 3-methyl group on reaction pathways .

Research Design and Data Analysis

Q. What methodologies are effective for analyzing contradictory bioactivity data in this compound studies?

- Methodological Answer :

- Systematic review : Follow PRISMA guidelines to aggregate data, as shown in meta-analyses of pharmaceutical compounds .

- Statistical tools : Use ANOVA to assess variability across studies, controlling for factors like purity (e.g., >95% GC-grade material required) .

- Case study : Cross-reference results with structurally similar esters (e.g., methyl 4-hydroxy-3-methylphenylacetate) to identify trends .

Q. How should researchers design experiments to study the degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic studies : Monitor hydrolysis rates via UV-Vis spectroscopy at λ~270 nm (keto-ester absorbance) under acidic (pH 2–5) and basic (pH 8–12) conditions .

- Product identification : Use LC-MS to characterize degradation byproducts (e.g., 3-methyl-4-oxohexanoic acid), referencing protocols for methyl 2-hydroxydodecanoate .

Reference Table: Key Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。